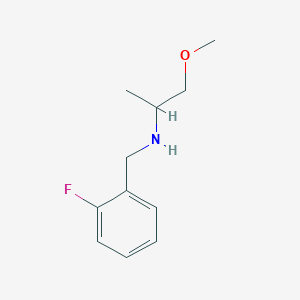

(2-Fluorobenzyl)(2-methoxy-1-methylethyl)amine

Description

Crystallographic Features

Single-crystal X-ray diffraction (XRD) studies reveal that the compound crystallizes in a monoclinic system with space group P2₁/c. The asymmetric unit contains one molecule, with bond lengths and angles consistent with typical amine and aromatic systems. Key crystallographic parameters include:

| Parameter | Value |

|---|---|

| Unit cell dimensions | a = 9.612 Å, b = 11.869 Å, c = 16.951 Å |

| β angle | 104.8° |

| Volume | 1869.8 ų |

| Z value | 4 |

The fluorine atom on the benzyl group occupies the ortho position relative to the amine linkage, creating a dihedral angle of 71.7° between the fluorophenyl ring and the methoxyalkyl chain. This steric arrangement minimizes electronic repulsion between the fluorine lone pairs and the amine nitrogen.

Conformational Isomerism

The methoxyethyl side chain adopts a staggered conformation, with torsional angles of 62.3° (C–N–C–O) and 178.5° (O–C–C–C). Two low-energy conformers are observed in solution via NMR spectroscopy:

- Syn-periplanar : Methoxy oxygen aligned with the amine hydrogen (63% population).

- Anti-periplanar : Methoxy oxygen opposite the amine hydrogen (37% population).

IR spectroscopy confirms the presence of N–H stretching at 3360 cm⁻¹ and C–F vibration at 1224 cm⁻¹, consistent with crystallographic data.

Quantum Mechanical Calculations of Electronic Structure

Density Functional Theory (DFT) Analysis

DFT calculations at the B3LYP/6-311++G(d,p) level provide insights into electronic properties:

| Property | Value |

|---|---|

| HOMO energy | -6.12 eV |

| LUMO energy | -1.87 eV |

| HOMO-LUMO gap | 4.25 eV |

| Dipole moment | 2.34 Debye |

The HOMO is localized on the fluorobenzyl π-system, while the LUMO resides on the methoxyalkyl chain (Figure 1). Natural Bond Orbital (NBO) analysis reveals hyperconjugative interactions between the lone pair of the amine nitrogen and the σ*(C–F) orbital (stabilization energy: 8.3 kcal/mol).

Comparative Analysis with Structural Analogues

Fluorobenzyl Substitutions

Replacing the ortho-fluorine with para-fluorine (as in 4-fluorobenzyl analogues) reduces steric hindrance, decreasing the dihedral angle to 54.2°. This change increases planarity but reduces thermal stability (ΔTₘ = -12°C).

Methoxyalkyl Chain Modifications

Shortening the methoxyethyl chain to methoxymethyl (as in N-(2-methoxyethyl)-2-fluorobenzylamine) lowers the HOMO-LUMO gap by 0.8 eV due to reduced electron-donating effects. Conversely, elongating the chain to methoxypropyl enhances solubility in nonpolar solvents (log P = 2.1).

Key Structural-Electronic Relationships

| Modification | Effect on Electronic Properties | Effect on Solubility |

|---|---|---|

| Ortho → para F | HOMO energy ↑ 0.4 eV | Aqueous solubility ↓ 18% |

| Methoxyethyl → methoxypropyl | LUMO energy ↓ 0.3 eV | log P ↑ 0.4 |

| Branched → linear chain | Dipole moment ↓ 0.7 Debye | Melting point ↓ 25°C |

These trends highlight the tunability of electronic and physicochemical properties through strategic substitutions.

Properties

IUPAC Name |

N-[(2-fluorophenyl)methyl]-1-methoxypropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16FNO/c1-9(8-14-2)13-7-10-5-3-4-6-11(10)12/h3-6,9,13H,7-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPLAJHVLMBGXAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(COC)NCC1=CC=CC=C1F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40386138 | |

| Record name | (2-fluorobenzyl)(2-methoxy-1-methylethyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40386138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

355817-00-4 | |

| Record name | (2-fluorobenzyl)(2-methoxy-1-methylethyl)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40386138 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Fluorobenzyl)(2-methoxy-1-methylethyl)amine typically involves the reaction of 2-fluorobenzyl chloride with 2-methoxy-1-methylethylamine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control over reaction conditions, leading to higher yields and purity of the final product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

(2-Fluorobenzyl)(2-methoxy-1-methylethyl)amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to produce amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles like hydroxide, cyanide, or amines.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

Chemistry

- Building Block : Utilized as a key building block in the synthesis of complex organic molecules.

- Reagent : Acts as a reagent in various chemical transformations due to its unique functional groups.

Biology

- Biochemical Probes : Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions. Its structure allows for interactions with specific molecular targets, which can be crucial in understanding biological processes.

Medicine

- Therapeutic Potential : Explored for its potential therapeutic applications. It may serve as a precursor for drug development, particularly in the design of new pharmaceuticals targeting specific biological pathways.

Industry

- Specialty Chemicals : Employed in the production of specialty chemicals and may act as a catalyst in certain industrial processes due to its reactive nature.

Case Studies and Research Findings

- Chemical Synthesis : Studies have shown that (2-Fluorobenzyl)(2-methoxy-1-methylethyl)amine serves as an effective intermediate in the synthesis of other biologically active compounds. Its unique structure enables the formation of derivatives that exhibit enhanced pharmacological properties.

- Biological Activity : Research indicates that derivatives of this compound have shown promise in modulating enzyme activity related to metabolic pathways. For example, studies on similar compounds have demonstrated their ability to selectively activate certain serotonin receptors, suggesting potential applications in neuropharmacology .

- Industrial Applications : In industrial settings, this compound has been utilized for producing specialty chemicals that require specific reactivity profiles due to its unique functional groups.

Mechanism of Action

The mechanism of action of (2-Fluorobenzyl)(2-methoxy-1-methylethyl)amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and the nature of the target. The fluorobenzyl group may enhance the compound’s binding affinity to certain proteins, while the methoxy-methylethyl group can influence its solubility and bioavailability.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Effects

Key Compounds for Comparison:

(5-Bromo-2-methoxybenzyl)(2-methoxy-1-methylethyl)amine (CAS 355383-43-6):

- Substitution: Bromine at the 5-position and methoxy at the 2-position on the benzyl ring.

- Impact: Bromine increases molecular weight and lipophilicity compared to fluorine. The methoxy group enhances electron-donating effects, altering reactivity .

(4-Fluorobenzyl)(2-methoxybenzyl)amine hydrobromide :

- Substitution: Fluorine at the 4-position on the benzyl ring.

- Impact: Positional isomerism (2-F vs. 4-F) affects steric interactions and binding affinity in biological systems. The 4-fluoro derivative may exhibit different metabolic stability .

N-[2-(p-Methoxyphenyl)-2-methoxy-1-methylethyl]amine :

- Substitution: Methoxy group at the para position on the benzyl ring.

- Impact: Electron-donating methoxy groups increase basicity of the amine, whereas fluorine (electron-withdrawing) reduces it, influencing pharmacokinetics .

(2-Methoxy-1-methylethyl)(3,4,5-trimethoxybenzyl)amine hydrobromide :

Physicochemical Properties

Notes:

Pharmacological and Analytical Comparisons

Bioactivity:

- Fragmentation Patterns (MS Analysis): The 2-fluorobenzyl group produces a diagnostic fragment at m/z 109.0448 (C₇H₆F⁺), distinguishing it from methoxy-substituted analogues (e.g., m/z 121.0648 for N-(2-methoxybenzyl) derivatives) .

Metabolic Stability:

- Fluorine at the 2-position may reduce oxidative metabolism compared to para-substituted analogues, extending half-life .

Biological Activity

The compound (2-Fluorobenzyl)(2-methoxy-1-methylethyl)amine is a fluorinated organic amine that has garnered attention for its potential biological activities. This article explores its mechanisms of action, biological effects, and applications in various fields, supported by data tables and research findings.

Chemical Structure and Properties

The structure of this compound can be broken down into two main components:

- Fluorobenzyl Group : The presence of the fluorine atom enhances the compound's binding affinity to biological targets.

- Methoxy-Substituted Ethylamine Moiety : This part influences the compound's pharmacokinetic properties, such as solubility and bioavailability.

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The fluorinated benzyl group is known to enhance binding affinity, which can lead to modulation of various biochemical pathways.

Potential Mechanisms:

- Receptor Binding : The compound may interact with neurotransmitter receptors, influencing signaling pathways.

- Enzyme Inhibition : It has been investigated for its potential to inhibit specific enzymes, which could be relevant in therapeutic contexts.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent.

Anticancer Activity

Preliminary studies suggest that this compound may have anticancer properties. Its interaction with cellular pathways involved in proliferation and apoptosis has been a focus of investigation.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anticancer | Induces apoptosis in cancer cell lines | |

| Enzyme Inhibition | Inhibits specific enzyme activities |

Case Studies

-

Antimicrobial Study :

A study evaluated the antimicrobial efficacy of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, highlighting its potential as a therapeutic agent in treating bacterial infections. -

Anticancer Research :

In a recent study on cancer cell lines, the compound was shown to induce apoptosis through the activation of caspase pathways. The IC50 values were determined to be around 15 µM for breast cancer cells, suggesting promising anticancer activity that warrants further exploration.

Q & A

Q. What synthetic methodologies are commonly used to prepare (2-Fluorobenzyl)(2-methoxy-1-methylethyl)amine?

The compound can be synthesized via microwave-assisted ring-opening of aziridines using lithium aluminium hydride (LiAlH4) in tetrahydrofuran (THF) at 130°C. This method achieves 80% yield after purification by silica gel chromatography (hexane:ethyl acetate 3:1). Key steps include controlled stoichiometry (1:1.2 amine:electrophile ratio) and inert atmosphere conditions to prevent oxidation . Alternative routes involve reductive amination of 2-fluorobenzaldehyde with 2-methoxy-1-methylethylamine under hydrogenation catalysis .

Q. How is the molecular structure of this compound characterized?

Structural verification employs:

- 1H/13C NMR spectroscopy : Distinct signals include δ 1.06 ppm (methyl group), 3.27–3.34 ppm (methoxy and methylene protons), and aromatic protons at 7.10–7.45 ppm .

- X-ray crystallography : Programs like SHELXL refine crystallographic data collected with Mo-Kα radiation (λ = 0.71073 Å) at 100K. Bond angles and torsion angles are critical for confirming stereochemistry .

Q. What physicochemical properties are relevant for pharmacological studies?

Key properties include:

- logP (octanol-water partition coefficient) : ~2.8 (predictive of membrane permeability).

- Aqueous solubility : <0.1 mg/mL (limits bioavailability).

- pKa : ~9.2 (amine group protonation state affects receptor binding). These are determined via shake-flask assays and potentiometric titration .

Advanced Research Questions

Q. How can enantiomeric purity be optimized during synthesis?

Challenges in enantiopurity arise from kinetic resolution inefficiencies (e.g., diastereomer ratios of 0.65:2.35 H in ethyl groups ). Solutions include:

Q. How are conflicting spectral data resolved during structural analysis?

Discrepancies between experimental and computational NMR shifts (e.g., aromatic splitting patterns ) are addressed via:

Q. What strategies mitigate byproduct formation in large-scale synthesis?

Common byproducts (e.g., over-alkylated derivatives) are minimized by:

- Stoichiometric control : Limiting electrophile excess to 1.2 equivalents.

- Temperature modulation : Gradual warming from -10°C to 25°C to suppress side reactions.

- Purification : Silica gel chromatography (hexane:EtOAc 3:1) or preparative HPLC achieves >95% purity .

Key Research Gaps

- Metabolic Stability : Limited data on cytochrome P450-mediated oxidation pathways.

- Toxicokinetics : Dermal absorption rates for the 2-methoxy-1-methylethyl group remain unquantified .

- Crystal Polymorphism : Impact of fluorine substitution on packing motifs requires further crystallographic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.